2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide
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Overview
Description
Scientific Research Applications
Synthesis of Novel Derivatives
- Research has explored the synthesis of new derivatives with triazolopyrimidines and pyrimidinones, highlighting methods for creating compounds with potential biological activities. For example, Hassneen and Abdallah (2003) detailed the synthesis of pyridinopyrimidinones and triazolopyrimidinones, providing a basis for further pharmaceutical exploration Hassneen & Abdallah, 2003.
Potential Antiasthma Agents
- The preparation of triazolopyrimidines as potential antiasthma agents has been investigated, indicating the relevance of triazolopyrimidines in developing mediator release inhibitors for asthma treatment Medwid et al., 1990.
Herbicidal and Fungicidal Activities
- Novel triazolopyrimidine derivatives have been designed and synthesized, demonstrating good herbicidal activity against specific plants, which could be of interest for agricultural chemistry applications Yang, Xu, & Lu, 2001.
Insecticidal Assessment
- Studies on heterocycles incorporating thiadiazole moiety against cotton leafworm have shown insecticidal properties, suggesting the utility of these compounds in pest management Fadda et al., 2017.
Antimicrobial Agents
- Research into thiophene-based heterocycles as potential antimicrobial agents reveals the synthesis of compounds that exhibit significant activity against various microbial species, hinting at the potential medical applications of these chemical frameworks Mabkhot et al., 2016.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and pharmacokinetic properties.
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-11-12(2)22-16(19-15(11)24)20-21-17(22)25-10-14(23)18-9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGDLIAMSGTGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NCCC3=CC=CC=C3)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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